

Efficacy of Lutetium-177 Conjugates in Combination with Immunotherapy: A Comparative Guide

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The landscape of cancer therapy is rapidly evolving, with combination strategies at the forefront of innovation. This guide provides a detailed comparison of the efficacy of Lutetium-177 (177Lu)-based targeted radionuclide therapy in combination with immune checkpoint inhibitors against alternative therapeutic regimens for metastatic castration-resistant prostate cancer (mCRPC) and neuroendocrine tumors (NETs). We present supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic approach.

Lutetium-177: A Targeted Radionuclide Therapy

Lutetium-177 is a beta-emitting radioisotope that, when chelated to a tumor-targeting molecule, delivers localized radiation to cancer cells, leading to DNA damage and cell death.[1] This targeted approach minimizes damage to surrounding healthy tissues. Two prominent examples of ¹⁷⁷Lu-based therapies are:

- ¹⁷⁷Lu-PSMA-617: Targets prostate-specific membrane antigen (PSMA), a protein highly expressed on prostate cancer cells.[1]
- ¹⁷⁷Lu-DOTATATE: Targets somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors.[2]



The rationale for combining ¹⁷⁷Lu-based therapy with immunotherapy, such as anti-PD-1 antibodies, stems from the hypothesis that radiation-induced immunogenic cell death may convert immunologically "cold" tumors into "hot" ones, thereby enhancing the efficacy of checkpoint inhibitors.[3][4]

¹⁷⁷Lu-PSMA-617 and Pembrolizumab for Metastatic Castration-Resistant Prostate Cancer (mCRPC) Clinical Trial Data Summary

The combination of ¹⁷⁷Lu-PSMA-617 and the anti-PD-1 antibody pembrolizumab has shown promising results in early-phase clinical trials for patients with mCRPC who have progressed on prior therapies. Below is a comparison of key efficacy and safety data from notable trials.



Trial (NCT ID)	Therapy	Patient Populati on	Objectiv e Respons e Rate (ORR)	PSA Respons e Rate (≥50% decline)	Median Radiogr aphic Progress ion-Free Survival (rPFS)	Median Overall Survival (OS)	Key Grade ≥3 Treatme nt- Related Adverse Events (TRAEs)
Phase 1b (NCT038 05594)[5] [6][7]	Single dose ¹⁷⁷ Lu- PSMA- 617 + Pembroli zumab	43 mCRPC patients progress ed on ≥1 androgen receptor signaling inhibitor	56% (in Part B, n=25)	44%	6.5 months	Not Reported	Arthritis (1 patient), Pneumon itis (1 patient) (Overall 5% experien ced grade ≥3 TRAEs)
PRINCE (Phase I, NCT0365 8447)[4] [8]	Up to 6 cycles ¹⁷⁷ Lu- PSMA- 617 + Pembroli zumab	37 mCRPC patients with prior docetaxel (73%) and androgen receptor targeted agent (100%)	70% (in patients with RECIST-measura ble disease, n=10)	76%	11.2 months	17.8 months	Anemia (8%), Immune- related AEs (27%)
VISION (Phase III,	¹⁷⁷ Lu- PSMA- 617 +	831 PSMA- positive	29.8%	Not Reported	8.7 months	15.3 months	Bone marrow suppressi



NCT0351	Standard	mCRPC					on
1664) -	of Care	patients					(23.4%),
Compara	(SOC)	previousl					Fatigue
tor[1][9]		y treated					(7%),
		with ≥1					Kidney
		androgen					effects
		receptor					(3.4%)
		pathway					
		inhibitor					
		and 1-2					
		taxane					
		regimens					
TheraP							
(Phase II,	1771						Not
NCT0339	¹⁷⁷ Lu-	mCDDC	Not	660/	5.1	Not	Detailed
2428) -	PSMA- 617	mCRPC	Reported	66%	months	Reported	in
Compara	017						Snippet
tor[4]							

Experimental Protocols: Key Clinical Trials

Phase 1b Study (NCT03805594):[6][7]

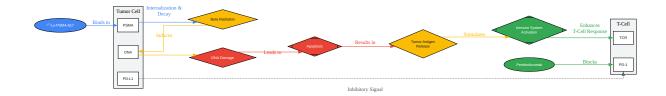
- Objective: To determine the recommended phase 2 dose and schedule of a single priming dose of ¹⁷⁷Lu-PSMA-617 in combination with pembrolizumab.
- Methodology: This open-label, dose-expansion, phase 1 study enrolled men with progressive mCRPC who had progressed on at least one androgen signaling inhibitor and had at least three PSMA-avid lesions on ⁶⁸Ga-PSMA-11 PET. Patients were assigned to one of three schedules where a single intravenous dose of ¹⁷⁷Lu-PSMA-617 (7.4 GBq) was administered either 28 days before, concurrently with, or 21 days after the start of intravenous pembrolizumab (200 mg every 3 weeks). The primary endpoint for Part A was the determination of the recommended phase 2 schedule, and for Part B, it was the objective response rate.

PRINCE Trial (NCT03658447):[4][8]



- Objective: To evaluate the safety and efficacy of the combination of ¹⁷⁷Lu-PSMA-617 and pembrolizumab.
- Methodology: This phase I trial enrolled mCRPC patients with high PSMA expression on PET/CT. Patients received up to 6 cycles of ¹⁷⁷Lu-PSMA-617 (starting at 8.5 GBq, with subsequent dose reductions) every 6 weeks, in conjunction with 200 mg of pembrolizumab every 3 weeks for up to 2 years. Co-primary endpoints were safety and a PSA decline of ≥50%.

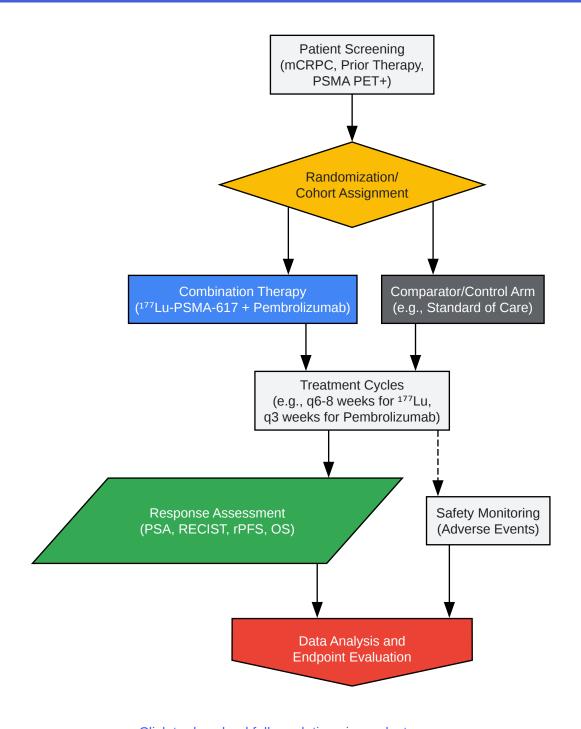
Signaling Pathway and Experimental Workflow



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Caption: 177Lu-PSMA-617 and Pembrolizumab Combination Pathway.





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Caption: Generalized Clinical Trial Workflow.

¹⁷⁷Lu-DOTATATE and Nivolumab for Neuroendocrine Tumors (NETs)





The combination of 177 Lu-DOTATATE with the anti-PD-1 antibody nivolumab is being explored for various NETs. Data is emerging from early-phase trials.

Clinical Trial Data Summary



Trial	Therapy	Patient Populati on	Objectiv e Respons e Rate (ORR)	Disease Control Rate (DCR)	Median Progress ion-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade ≥3 Treatme nt- Related Adverse Events (TRAEs)
Phase I (NCT033 25816) [10]	¹⁷⁷ Lu- DOTATA TE + Nivoluma b	patients with advance d NETs of the lung (6 SCLC, 2 atypical carcinoid, 1 high- grade NEC)	1 partial response in a patient with ES-SCLC	Not Reported	Not Reported	Not Reported	Lymphop enia (n=4), Rash (n=1, DLT)
Meta- analysis of ¹⁷⁷ Lu- DOTATA TE for pNETs[1 1]	¹⁷⁷ Lu- DOTATA TE	patients with advance d/metast atic pulmonar y NETs	24%	77%	21.59 months	48.78 months	Grade 3 Hematolo gical toxicity (4.0%)



NETTER -1 (Phase III) - Compara tor[2][12]	¹⁷⁷ Lu- DOTATA TE + Octreotid e LAR	229 patients with advance d midgut NETs	18%	Not Reported	Not reached at 20 months (65.2% progressi on-free)	Not reached (interim analysis favored ¹⁷⁷ Lu- DOTATA TE)	Neutrope nia (1%), Thrombo cytopenia (2%), Lymphop enia (9%)
Randomi zed Phase II (NCT034 92588) - Compara tor[13] [14]	¹⁷⁷ Lu- DOTATA TE vs. Everolim us	Patients with somatost atin receptor- positive advance d bronchial NETs	Primary endpoint: PFS	Not Applicabl e	Not yet reported	Not yet reported	Not yet reported

Experimental Protocols: Key Clinical Trials

Phase I Study of ¹⁷⁷Lu-DOTATATE + Nivolumab (NCT03325816):[10]

- Objective: To determine the recommended phase 2 dose (RP2D) of lutathera (177Lu-DOTATATE) in combination with nivolumab.
- Methodology: This was a phase I, 3+3 dose-escalation study in patients with advanced NETs of the lung. Two dose levels of ¹⁷⁷Lu-DOTATATE (3.7 GBq and 7.4 GBq) administered every 8 weeks for four doses were evaluated in combination with nivolumab 240 mg every 2 weeks. The primary objective was to determine the RP2D.

NETTER-1 Trial (NCT01578239):[12]

 Objective: To compare the efficacy and safety of ¹⁷⁷Lu-DOTATATE plus octreotide LAR with high-dose octreotide LAR alone.



Methodology: This was a randomized, open-label, phase III trial in patients with well-differentiated, metastatic midgut NETs. Patients were randomized to receive either four intravenous infusions of ¹⁷⁷Lu-DOTATATE (7.4 GBq every 8 weeks) plus intramuscular octreotide LAR (30 mg) or high-dose intramuscular octreotide LAR (60 mg every 4 weeks). The primary endpoint was progression-free survival.

Conclusion

The combination of Lutetium-177 based targeted radionuclide therapy with immune checkpoint inhibitors represents a promising strategy to enhance anti-tumor responses in mCRPC and NETs. Early clinical data for ¹⁷⁷Lu-PSMA-617 with pembrolizumab in mCRPC suggests a higher response rate compared to ¹⁷⁷Lu-PSMA-617 with standard of care, although cross-trial comparisons should be interpreted with caution. For NETs, the combination of ¹⁷⁷Lu-DOTATATE and nivolumab is in earlier stages of investigation, but the strong performance of ¹⁷⁷Lu-DOTATATE as a single agent provides a solid foundation for exploring synergistic combinations.

The safety profiles of these combinations appear manageable and generally consistent with the individual agents, though the potential for additive or unique toxicities requires careful monitoring. Ongoing and future clinical trials will be crucial to definitively establish the efficacy and safety of these combination therapies and to identify patient populations most likely to benefit. The data presented in this guide underscores the potential of this innovative approach to address unmet needs in the treatment of these challenging malignancies.

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